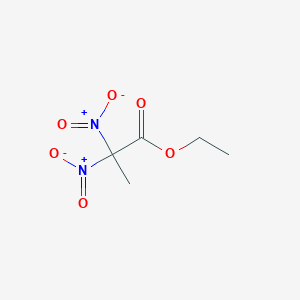
Ethyl 2,2-dinitropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-dinitropropanoate is an organic compound with the molecular formula C5H8N2O6. It is an ester derivative of 2,2-dinitropropanoic acid. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-dinitropropanoate can be synthesized through the nitration of ethyl propanoate. The process involves the introduction of nitro groups into the propanoate structure using nitrating agents such as nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the dinitro compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced nitration techniques ensures high yield and purity of the final product. Safety measures are crucial due to the exothermic nature of nitration reactions.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dinitropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of ethyl 2,2-diaminopropanoate.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed:
Oxidation: Formation of 2,2-dinitropropanoic acid.
Reduction: Formation of ethyl 2,2-diaminopropanoate.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-dinitropropanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in nitration reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, including explosives and propellants, due to its high energy content.
Mechanism of Action
The mechanism of action of ethyl 2,2-dinitropropanoate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Ethyl 2-nitropropanoate: A mono-nitro derivative with similar chemical properties but lower reactivity.
Methyl 2,2-dinitropropanoate: A methyl ester analog with comparable applications in organic synthesis.
2,2-Dinitropropanoic acid: The parent acid of this compound, used in similar applications but with different solubility and reactivity profiles.
Uniqueness: this compound is unique due to its dual nitro groups, which confer higher reactivity and energy content compared to its mono-nitro and non-nitro analogs. This makes it particularly valuable in applications requiring high-energy materials.
Properties
CAS No. |
62116-13-6 |
|---|---|
Molecular Formula |
C5H8N2O6 |
Molecular Weight |
192.13 g/mol |
IUPAC Name |
ethyl 2,2-dinitropropanoate |
InChI |
InChI=1S/C5H8N2O6/c1-3-13-4(8)5(2,6(9)10)7(11)12/h3H2,1-2H3 |
InChI Key |
ACDLVBJKQFAJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















